Piperazine, 1,4-dibutyryl-

説明

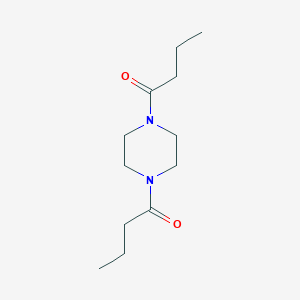

Piperazine, 1,4-dibutyryl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities, including anthelmintic, antipsychotic, and antihistaminic properties. Piperazine, 1,4-dibutyryl- specifically features butyryl groups attached to the nitrogen atoms, which can influence its chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dibutyryl- typically involves the acylation of piperazine with butyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperazine} + 2 \text{Butyryl Chloride} \rightarrow \text{Piperazine, 1,4-dibutyryl-} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of Piperazine, 1,4-dibutyryl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Piperazine, 1,4-dibutyryl- can undergo various chemical reactions, including:

Oxidation: The butyryl groups can be oxidized to form carboxylic acids.

Reduction: The carbonyl groups in the butyryl moieties can be reduced to alcohols.

Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of piperazine, 1,4-dicarboxylic acid.

Reduction: Formation of piperazine, 1,4-dibutanol.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

科学的研究の応用

Chemistry

Piperazine, 1,4-dibutyryl- serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions including oxidation and substitution reactions. The compound can be used to synthesize more complex molecules which are important for pharmaceutical development.

Biology

In biological research, piperazine derivatives are studied for their interactions with enzymes and receptors. Piperazine, 1,4-dibutyryl- has been investigated for its potential effects on biological systems such as:

- Anthelmintic Activity : Similar to other piperazine derivatives, it may exhibit activity against parasitic worms by acting as a GABA receptor agonist. This interaction can lead to the paralysis of parasites, facilitating their expulsion from the host organism.

- Antimicrobial Properties : Recent studies have shown that piperazine derivatives can possess antimicrobial activity against various pathogens including Mycobacterium tuberculosis. For instance, hybrid compounds incorporating piperazine structures have demonstrated significant inhibitory effects against this bacterium .

Medicine

Piperazine, 1,4-dibutyryl- is being explored for its potential therapeutic properties. Its unique structure may enhance its lipophilicity, allowing better penetration through biological membranes. This property could lead to improved pharmacokinetic profiles compared to simpler piperazines.

- Pharmaceutical Intermediates : The compound is being investigated as an intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in treating conditions such as tuberculosis and other infectious diseases .

Case Studies

Case Study 1: Antituberculosis Activity

A study examined various piperazine derivatives for their efficacy against Mycobacterium tuberculosis. Compounds derived from piperazine exhibited minimum inhibitory concentrations (MICs) comparable to established treatments like ethambutol. Notably, some derivatives showed MIC values significantly lower than those of standard drugs .

Case Study 2: Anthelmintic Efficacy

Research on anthelmintic properties revealed that piperazine and its derivatives effectively paralyze helminths by blocking acetylcholine at neuromuscular junctions. This mechanism allows for easier expulsion of parasites from the host body .

作用機序

The mechanism of action of Piperazine, 1,4-dibutyryl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve cells and result in the paralysis of parasitic worms. The butyryl groups may influence the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Piperazine, 1,4-dibutyryl- can be compared with other piperazine derivatives, such as:

Piperazine, 1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of butyryl groups.

Piperazine, 1,4-dibutanol: Similar structure but with alcohol groups instead of butyryl groups.

Piperazine, 1,4-dimethyl: Similar structure but with methyl groups instead of butyryl groups.

Uniqueness: The presence of butyryl groups in Piperazine, 1,4-dibutyryl- can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The butyryl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.

生物活性

Piperazine, 1,4-dibutyryl- is a derivative of piperazine, a heterocyclic compound known for its diverse biological activities. The unique structure of this compound, characterized by the presence of butyryl groups at the nitrogen atoms, significantly influences its biological properties and potential therapeutic applications.

Chemical Structure and Properties

Piperazine, 1,4-dibutyryl- has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 198.26 g/mol

- CAS Number : 17730-78-8

The butyryl groups enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with lipid-rich environments.

The biological activity of Piperazine, 1,4-dibutyryl- is attributed to its interaction with various molecular targets:

- GABA Receptor Agonism : Piperazine derivatives are known to act as agonists at GABA receptors. This interaction can lead to hyperpolarization of nerve cells, which is crucial in mediating the paralysis of parasitic organisms.

- Antioxidant Activity : Some studies have indicated that piperazine derivatives exhibit antioxidative properties by reducing reactive oxygen species (ROS) and stabilizing mitochondrial membrane potential. This mechanism suggests a protective role against oxidative stress-induced cell damage .

Biological Activities

Piperazine, 1,4-dibutyryl- displays a range of biological activities:

- Anthelmintic Activity : The compound has been studied for its potential use in treating parasitic infections due to its ability to induce paralysis in worms through GABA receptor modulation.

- Antioxidant Properties : Research indicates that certain piperazine derivatives can protect neuronal cells from oxidative damage, which is relevant for neurodegenerative disease treatment .

- Antiviral Activity : Some derivatives have shown promising results against HIV-1, indicating potential applications in antiviral therapies .

Comparative Biological Activity

To better understand the relative efficacy of Piperazine, 1,4-dibutyryl-, it is useful to compare it with other related compounds:

Case Studies and Research Findings

- Antioxidative Mechanism Study :

- Antiviral Efficacy :

-

Anthelmintic Activity :

- Research has shown that piperazine derivatives can effectively paralyze parasitic worms by acting on GABA receptors. This mechanism was validated through behavioral assays demonstrating reduced motility in treated organisms.

特性

IUPAC Name |

1-(4-butanoylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-3-5-11(15)13-7-9-14(10-8-13)12(16)6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVSJUVIPOXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170283 | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17730-78-8 | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-dibutyryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。